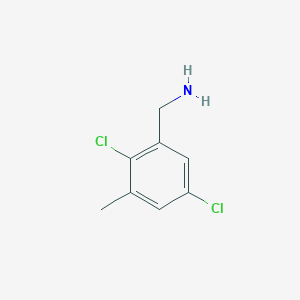

2,5-Dichloro-3-methylbenzylamine

Description

Properties

IUPAC Name |

(2,5-dichloro-3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDWBXFSPLYJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 2,5-Dichloro-3-methylbenzyl chloride : This halogenated benzyl chloride serves as a common electrophilic substrate for amination.

- Methylamine or ammonia derivatives : Used to introduce the amine group via nucleophilic substitution.

- Bases and solvents : Sodium hydroxide, potassium carbonate, or organic bases in polar solvents facilitate the reaction.

Nucleophilic Substitution Route

This is the most straightforward method:

- Step 1 : The 2,5-dichloro-3-methylbenzyl chloride is reacted with methylamine or ammonia in the presence of a base (e.g., NaOH or K2CO3).

- Step 2 : The nucleophilic amine attacks the benzylic carbon, displacing the chloride ion.

- Step 3 : The reaction is typically carried out in polar solvents such as ethanol, methanol, or aqueous mixtures under controlled temperature (usually 25–80°C) to optimize yield and reduce side reactions.

- Step 4 : The free base amine product can be isolated or converted to its hydrochloride salt by treatment with hydrochloric acid for enhanced stability and purification.

Reductive Amination Route (Alternative Method)

- Step 1 : Starting from 2,5-dichloro-3-methylbenzaldehyde, the aldehyde is reacted with methylamine to form an imine intermediate.

- Step 2 : The imine is reduced using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) under controlled pH (6–7) and temperature (25–40°C).

- Step 3 : This method offers high selectivity and yields, minimizing side products.

Reaction Conditions and Optimization

| Parameter | Typical Range/Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol, Water mixtures | Polar solvents favor nucleophilic attack |

| Temperature | 25–80°C | Higher temps increase reaction rate but may cause side reactions |

| Base | NaOH, K2CO3 | Neutralizes HCl formed, drives reaction |

| Reaction time | 2–12 hours | Depends on scale and temperature |

| Molar ratio (amine:benzyl chloride) | 1.1–1.5:1 | Slight excess of amine to drive completion |

| pH (for reductive amination) | 6–7 | Optimal for imine formation and reduction |

Purification and Characterization

- The crude amine is often purified by recrystallization from ethanol/water mixtures or by extraction and distillation.

- Conversion to hydrochloride salt improves stability and crystallinity.

- Characterization involves NMR (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm substitution pattern and purity.

Comparative Summary of Preparation Routes

| Aspect | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Starting Material | 2,5-Dichloro-3-methylbenzyl chloride | 2,5-Dichloro-3-methylbenzaldehyde |

| Reaction Type | SN2 nucleophilic substitution | Imine formation followed by reduction |

| Reagents | Methylamine, base | Methylamine, NaBH3CN or NaBH4 |

| Reaction Conditions | Moderate heat, polar solvents | Mild temperature, controlled pH |

| Yield | Moderate to high | Generally high, with fewer side-products |

| Purification | Recrystallization, salt formation | Similar purification methods |

| Industrial Suitability | Simple, scalable | More selective, suitable for sensitive substrates |

Research Findings and Industrial Relevance

- Industrial syntheses favor the nucleophilic substitution method due to simplicity and cost-effectiveness, especially when 2,5-dichloro-3-methylbenzyl chloride is readily available.

- Reductive amination is preferred in research and fine chemical synthesis for better control over stereochemistry and purity.

- Process patents related to similar dichlorobenzylamines emphasize solvent recycling, temperature control, and use of Lewis acids to improve yield and reduce by-products, which could be adapted for this compound’s synthesis.

- Safety protocols include handling chlorinated aromatic compounds under fume hoods with appropriate personal protective equipment due to potential toxicity and volatility.

Data Table: Typical Reaction Setup for Nucleophilic Substitution

| Component | Quantity (mol) | Role | Notes |

|---|---|---|---|

| 2,5-Dichloro-3-methylbenzyl chloride | 1.0 | Electrophile | Starting material |

| Methylamine | 1.1–1.5 | Nucleophile | Slight excess to drive reaction |

| Sodium hydroxide | 1.0 | Base | Neutralizes HCl byproduct |

| Ethanol | 10–20 mL | Solvent | Polar solvent for reaction |

| Temperature | 50–70°C | Reaction condition | Controlled heating |

| Reaction time | 4–8 hours | Duration | Monitored for completion |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2,5-Dichloro-3-methylbenzylamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form simpler amines or dechlorinated products.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium hydroxide, sodium methoxide, or ammonia can be used under basic conditions.

Major Products:

Oxidation: N-oxides or chlorinated quinones.

Reduction: Dechlorinated amines or simpler benzylamines.

Substitution: Hydroxylated, alkoxylated, or aminated derivatives.

Scientific Research Applications

Organic Synthesis

2,5-Dichloro-3-methylbenzylamine serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in nucleophilic substitution reactions, making it useful for creating more complex molecules.

| Application | Description |

|---|---|

| Synthesis of pharmaceuticals | Used as a building block for drug development. |

| Agrochemicals | Acts as an intermediate in the production of pesticides and herbicides. |

Research has indicated that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties.

Antimicrobial Activity:

- Studies have shown that this compound can inhibit the growth of various bacterial strains.

- Case Study A: In vitro assays demonstrated inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of approximately 50 µg/mL.

Anticancer Activity:

- Investigations into its anticancer properties revealed potential effects on cancer cell lines.

- Case Study B: Treatment of human breast cancer cells (MCF-7) resulted in a dose-dependent decrease in cell viability with an IC50 value around 15 µM.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methylbenzylamine | Lacks chlorination | Limited antimicrobial properties |

| 2,5-Dichlorobenzylamine | Similar structure but without methyl group | Different reactivity |

| N-Methylbenzylamine | Simple amine structure | Basic properties without chlorination effects |

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-methylbenzylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chlorine atoms and a methyl group can influence its binding affinity and selectivity.

Molecular Targets and Pathways:

Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.

Receptors: It can bind to receptors and modulate signal transduction pathways.

Cellular Processes: The compound may affect cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds serve as key analogs for comparison due to shared structural motifs, such as the 2,5-dichlorobenzyl backbone or methyl substituents:

2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic Acid

- Structure: Features a 2,5-dichlorobenzenesulfonamide group linked to a 3-methylbutanoic acid chain.

- Key Properties :

- Crystallography : Single-crystal X-ray analysis reveals a planar sulfonamide group and intramolecular hydrogen bonding (N–H⋯O), contributing to its stability .

- Reactivity : The sulfonamide and carboxylic acid groups enhance solubility in polar solvents but reduce lipophilicity compared to primary amines like 2,5-Dichloro-3-methylbenzylamine.

- Applications : Sulfonamides are often explored for antimicrobial or enzyme-inhibitory activities due to their hydrogen-bonding capacity .

(2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine Hydrochloride

- Structure : Contains a 2,5-dichlorobenzyl group attached to a methyl-piperidin-3-yl-amine moiety, forming a secondary amine hydrochloride salt.

- Key Properties: Molecular Weight: 309.67 g/mol (vs. ~204 g/mol for this compound, estimated by subtracting the piperidine and HCl components) . Solubility: The hydrochloride salt form increases water solubility, a critical factor for bioavailability in drug candidates.

Data Table: Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Research Findings and Implications

Impact of Functional Groups: The primary amine in this compound likely confers higher reactivity in nucleophilic reactions compared to the secondary amine in the piperidine analog . Sulfonamide and carboxylic acid groups in the butanoic acid derivative increase hydrogen-bonding capacity, enhancing crystalline stability but reducing membrane permeability .

Pharmacological Potential: Piperidine-containing analogs (e.g., compound) are more suited for CNS-targeting drugs due to improved blood-brain barrier penetration, whereas the target compound’s primary amine may favor prodrug synthesis .

Solubility and Formulation :

- Hydrochloride salts (e.g., ) offer superior aqueous solubility, critical for injectable formulations, while the target compound may require derivatization (e.g., salt formation) for similar efficacy .

Biological Activity

2,5-Dichloro-3-methylbenzylamine is a chlorinated aromatic amine that has garnered attention in biological research due to its potential applications in medicinal chemistry and biochemistry. This compound's unique structure, featuring two chlorine substituents and a methyl group, allows it to interact with various biological targets, making it a subject of interest for studying its biological activity.

The compound's chemical structure can be described as follows:

- Molecular Formula: C9H10Cl2N

- Molecular Weight: 205.09 g/mol

- CAS Number: 1803836-31-8

The biological activity of this compound is largely attributed to its ability to modulate enzymatic activities and interact with cellular receptors. The presence of chlorine atoms enhances the compound's lipophilicity, which facilitates its interaction with biological membranes and proteins.

Key Mechanisms:

- Enzyme Modulation: The compound may inhibit or activate enzymes involved in metabolic pathways, influencing processes such as apoptosis and cellular proliferation.

- Receptor Interaction: It can bind to specific receptors, altering signal transduction pathways that are critical for various physiological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties: Preliminary studies suggest that chlorinated benzylamines can possess antimicrobial effects, potentially inhibiting the growth of certain bacterial strains .

- Anticancer Potential: The compound is being investigated for its role in cancer treatment, particularly in the context of developing inhibitors for specific cancer-related enzymes.

- Neurochemical Effects: There is emerging evidence that this compound may influence neurotransmitter systems, although detailed studies are still required to elucidate these effects .

Case Studies and Research Findings

Several studies have explored the biological implications of using this compound:

- Study on Enzyme Inhibition: A study assessed the compound's ability to inhibit human phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine synthesis. The results demonstrated a significant reduction in enzyme activity at concentrations as low as 50 µM .

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 12 |

| 25 | 25 |

| 50 | 30 |

- Antimicrobial Screening: In vitro assays revealed that at varying concentrations, the compound could inhibit biofilm formation in bacterial cultures, suggesting potential applications in treating biofilm-associated infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of chlorine atoms significantly influences its reactivity and interaction with biological targets. Comparative analysis with similar compounds highlights how variations in substitution patterns can lead to different biological outcomes.

| Compound | Activity Type | Observations |

|---|---|---|

| 2,5-Dichloroaniline | Moderate Antimicrobial | Less effective than dichloromethylbenzylamine |

| 3,5-Dichloro-4-(difluoromethoxy)aniline | High Anticancer Potential | Enhanced lipophilicity improves membrane interaction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.